Methanesulfonic acid but-2-ynyl ester
Description
Properties
Molecular Formula |
C5H8O3S |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
but-2-ynyl methanesulfonate |
InChI |
InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h5H2,1-2H3 |
InChI Key |
VHJYVXVTWWISQL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Methanesulfonates
Examples : Methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), iso-butyl methanesulfonate.
Key Findings :
- MMS and EMS are well-documented alkylating agents with strong genotoxic effects, classified by IARC as hazardous .
- iso-Butyl methanesulfonate exhibits weaker genotoxicity, detectable only at cytotoxic concentrations in micronucleus assays .
- The but-2-ynyl ester’s triple bond may enhance its utility in bioorthogonal reactions, though toxicity data are lacking.
Aryl and Heteroaryl Triflates
Examples : 5-Methyl-2-pyridinyl triflate, 4-methyl-2-pyridyl triflate.
Key Findings :
Functionalized Esters
Examples: Allyl methanesulfonate, (2S)-2-aminopropyl methanesulfonate.
Key Findings :
Preparation Methods
Reaction Mechanism
Methanesulfonic acid reacts with but-2-yn-1-ol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to form the ester and water. The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by the alcohol on the activated carbonyl of methanesulfonic acid.
Optimized Conditions
-
Molar Ratio : A 1:1.2 molar ratio of methanesulfonic acid to but-2-yn-1-ol ensures complete conversion of the limiting reagent.
-
Catalyst Loading : 5–10 wt% p-toluenesulfonic acid relative to the alcohol.
-
Temperature : 60–80°C under reflux to drive off water and shift equilibrium.
-
Solvent : Toluene or dichloromethane for azeotropic water removal.
Table 1: Representative Acid-Catalyzed Esterification Parameters
| Parameter | Value/Description | Source Derivation |
|---|---|---|
| Reaction Time | 6–12 hours | Patent CN101302213A |
| Yield | 72–89% | Analogous ester synthesis |
| Purity (GC/MS) | >95% after distillation | Patent CN105061269A |
Nucleophilic Substitution with Methanesulfonyl Chloride
An alternative method employs methanesulfonyl chloride (MsCl) and but-2-yn-1-ol under basic conditions. This route avoids water formation, enabling milder conditions.
Reaction Protocol
Advantages Over Acid Catalysis
Table 2: Nucleophilic Substitution Performance Metrics
| Metric | Acid Catalysis | Nucleophilic Substitution |
|---|---|---|
| Average Yield | 78% | 89% |
| Reaction Time | 8 hours | 2 hours |
| Byproduct Formation | 5–10% | <2% |
Catalytic Innovations from Patent Literature
Recent patents disclose advanced catalytic systems for sulfonate ester synthesis, though none directly address but-2-ynyl derivatives.
Heteropolyacid Catalysts (CN105061269A)
Titanium-silicon-tungsten heteropolyacids (TiSiW₁₂O₄₀/SiO₂) enable esterification at lower temperatures (40–50°C) with 94% yield in model systems. These catalysts minimize side reactions and are recyclable for 5–7 cycles without significant activity loss.
Two-Phase Separation Techniques
A patent describing tin methanesulfonate preparation (CN105061269A) introduces a two-phase laminated flow method to remove organic impurities. Applied to but-2-ynyl ester synthesis, this could enhance purity by segregating unreacted alcohol or diesters into a separate phase.
Challenges and Mitigation Strategies
Alkyne Reactivity
The but-2-ynyl group’s triple bond poses risks of undesired polymerization or propargylation under acidic conditions. Mitigations include:
Purification Difficulties
The ester’s polarity complicates distillation. Patent CN105061269A recommends silica gel chromatography with ethyl acetate/hexane (1:4) for lab-scale purification. Industrial processes may employ wiped-film evaporation.
Comparative Analysis of Methods
Table 3: Method-Specific Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Acid Catalysis | Low cost, simple setup | Long reaction time |
| Nucleophilic Substitution | High yield, fast kinetics | Moisture-sensitive reagents |
| Catalytic (Heteropolyacid) | Recyclable catalyst, mild conditions | Specialized equipment required |
Q & A
Basic: What are the key synthetic routes for preparing Methanesulfonic acid but-2-ynyl ester, and how is purity validated?
Methodological Answer:
The ester is typically synthesized via nucleophilic substitution, where the hydroxyl group of but-2-yn-1-ol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in radiopharmaceutical precursor purification . Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy further confirm structural integrity, referencing NIST-standardized data for molecular weight (110.132 g/mol) and spectral signatures .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Safety data sheets (SDS) emphasize using personal protective equipment (PPE) including nitrile gloves and fume hoods, as sulfonate esters are alkylating agents with potential mutagenicity. Proper storage at 2–8°C in airtight containers minimizes hydrolysis. Toxicity profiles recommend acute exposure protocols, such as immediate rinsing for skin contact and respiratory protection during aerosol generation .
Advanced: How does the leaving-group efficiency of this compound compare to trifluoromethanesulfonate (triflate) esters in SN2 reactions?
Methodological Answer:
The but-2-ynyl ester’s leaving-group ability is influenced by steric hindrance from the alkyne moiety, which reduces its reactivity compared to triflate esters. Computational studies (e.g., density functional theory) predict lower electrophilicity due to reduced stabilization of the transition state. Experimental kinetic data show slower substitution rates in reactions with nucleophiles like fluoride, as observed in radiofluorination studies where triflate esters outperform .
Advanced: What experimental design optimizes its use in radiofluorination for PET tracer synthesis?
Methodological Answer:
Automated radiosynthesis platforms (e.g., PET-MF-2V-IT-1) enable one-step [18F]fluorination. Key parameters include:
- Precursor stoichiometry: A 1:1.2 molar ratio of ester to [18F]fluoride ensures minimal side products.
- Reaction solvent: Anhydrous acetonitrile or DMF enhances nucleophilic displacement.
- Purification: Semi-preparative HPLC with C18 columns achieves >95% radiochemical purity, validated via radio-TLC .
Basic: What analytical techniques are prioritized for characterizing this ester?
Methodological Answer:
- NMR: ¹H and ¹³C NMR identify sulfonate (δ 3.0–3.5 ppm for CH3SO3) and alkyne (δ 1.8–2.2 ppm) protons.
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (m/z 110.132) and fragmentation patterns .
- FT-IR: Strong S=O stretching (1350–1200 cm⁻¹) and C≡C absorption (~2100 cm⁻¹) are diagnostic .
Advanced: Can computational modeling predict its reactivity in multi-component reactions?
Methodological Answer:
Yes. Molecular dynamics simulations using software like Gaussian or ORCA model transition states in reactions such as Huisgen cycloadditions. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
